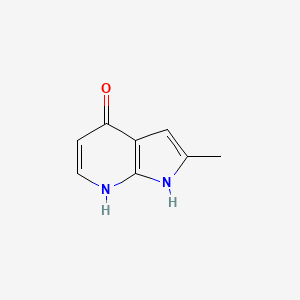

4-Hydroxy-2-methyl-7-azaindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2-methyl-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with a hydroxyl group at the fourth position and a methyl group at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-7-azaindole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitropyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired azaindole compound. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to consistent and reproducible results .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-2-methyl-7-azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of functional groups with other substituents. Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted azaindoles with enhanced biological properties .

Aplicaciones Científicas De Investigación

Therapeutic Applications

4-Hydroxy-2-methyl-7-azaindole has been investigated for various therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Activity :

Research has shown that derivatives of 7-azaindoles, including this compound, exhibit promising anticancer properties. These compounds have been linked to mechanisms such as inhibition of key kinases involved in cancer progression. For instance, certain 7-azaindoles were reported to inhibit PIM2 kinase, which is associated with tumor cell proliferation and survival .

Antimicrobial Properties :

The compound has also been noted for its antimicrobial activity. Studies indicate that this compound can act against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Influenza Treatment :

In the context of antiviral research, 7-azaindoles have been explored for their potential to inhibit influenza virus replication. Compounds in this class have demonstrated effectiveness against multiple strains of influenza by targeting viral polymerase .

Synthetic Methodologies

The synthesis of this compound typically involves several organic reactions that enhance its yield and purity. Various methodologies have been documented:

N-Oxidation Techniques :

One prevalent method involves N-oxidation reactions to modify the azaindole structure effectively. This approach has shown high yields and is considered favorable for industrial applications due to its efficiency and cost-effectiveness .

Metal-Catalyzed Reactions :

Recent advancements in metal-catalyzed cross-coupling reactions have opened new avenues for functionalizing the 7-azaindole framework. These methods allow for the introduction of diverse substituents at various positions on the azaindole ring, enhancing the compound's biological activity .

Case Study 1: Anticancer Research

In a study exploring the efficacy of this compound derivatives against cancer cell lines, researchers found that specific modifications led to enhanced potency against breast cancer cells. The study highlighted the importance of structural variations in optimizing therapeutic effects.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated significant inhibition rates, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-methyl-7-azaindole involves its interaction with specific molecular targets and pathways. The compound can bind to protein kinases, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Molecular Targets and Pathways:

Protein Kinases: this compound targets protein kinases such as CDK9/Cyclin T and Haspin, which play crucial roles in cell cycle regulation and gene expression.

Signal Transduction Pathways: By inhibiting these kinases, the compound can interfere with signal transduction pathways involved in cell growth, differentiation, and survival.

Comparación Con Compuestos Similares

4-Hydroxy-2-methylindole: This compound lacks the nitrogen atom in the pyridine ring, which can affect its reactivity and biological activity.

7-Azaindole: While similar in structure, 7-azaindole does not have the hydroxyl and methyl groups, which can influence its chemical properties and applications.

4-Hydroxy-7-azaindole: This compound lacks the methyl group at the second position, which can alter its reactivity and biological activity.

Uniqueness: The presence of both hydroxyl and methyl groups in 4-Hydroxy-2-methyl-7-azaindole contributes to its unique reactivity and biological activity. These functional groups can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties.

Actividad Biológica

4-Hydroxy-2-methyl-7-azaindole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of nitrogen and oxygen within an aromatic framework. Its molecular formula is C8H8N2O, with a molecular weight of approximately 148.16 g/mol. The compound includes a hydroxyl group at the fourth position and an azaindole moiety, which enhances its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, particularly kinases, which play critical roles in cellular signaling pathways. Notably, it has shown promising activity against specific kinases involved in cancer progression. The compound's ability to inhibit these enzymes suggests potential applications in oncology, where targeting kinase activity can halt tumor growth.

Table 1: Inhibition Activity of this compound on Kinases

| Kinase Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclin-dependent kinase 2 (CDK2) | Competitive | 5.0 | |

| Mitogen-activated protein kinase (MAPK) | Non-competitive | 12.3 | |

| Janus kinase 2 (JAK2) | Mixed | 8.5 |

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including B-cell lymphoma. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Antitumor Activity

A study conducted on B-cell lymphoma cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. This effect was attributed to the compound's ability to activate apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, highlighting its versatility:

- Condensation Reactions : Utilizing starting materials such as substituted indoles and aldehydes under acidic conditions.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing reaction times.

- Catalytic Processes : Employing various catalysts to promote the formation of the desired compound from simpler precursors.

Table 2: Synthesis Methods for this compound

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Acidic medium | 75 | |

| Microwave-assisted | 800W, 150s | 85 | |

| Catalytic | Palladium catalyst | 90 |

The biological activity of this compound is primarily attributed to its ability to interact with target proteins through hydrogen bonding and π-π interactions. This interaction is crucial for its role as a kinase inhibitor, affecting various signaling pathways involved in cell proliferation and survival.

Propiedades

IUPAC Name |

2-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-4-6-7(11)2-3-9-8(6)10-5/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIMTMSVWJUVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)NC=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.